Boc-trp(for)-osu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

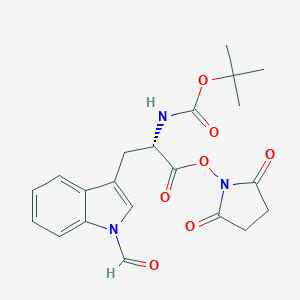

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7/c1-21(2,3)30-20(29)22-15(19(28)31-24-17(26)8-9-18(24)27)10-13-11-23(12-25)16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,22,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJBLCAUIANFPJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Overcoming the Tryptophan Challenge in Boc-SPPS

An In-Depth Technical Guide to the Mechanism and Application of Boc-Trp(For)-OSu in Peptide Synthesis

The incorporation of tryptophan (Trp) into synthetic peptides presents a significant challenge, particularly within the framework of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The electron-rich indole side chain of tryptophan is highly susceptible to modification during the repetitive acidolytic cleavage of the Nα-Boc protecting group.[1][2] Treatment with trifluoroacetic acid (TFA) generates reactive tert-butyl cations, which can lead to undesirable alkylation of the indole ring, compromising the purity and yield of the final peptide.[3] To circumvent this, protection of the indole nitrogen is paramount. Nα-Boc-N-in-formyl-L-tryptophan N-hydroxysuccinimide ester, or this compound, emerges as a meticulously designed solution, integrating three critical functionalities—temporary Nα-protection, side-chain protection, and carboxyl activation—into a single, efficient building block. This guide elucidates the core mechanism, rationale, and practical application of this reagent for researchers and drug development professionals.

The Anatomy of a Solution: Deconstructing this compound

The efficacy of this compound lies in the synergistic function of its three key components. Understanding the role of each moiety is fundamental to appreciating its mechanism of action.

-

The Boc (tert-butyloxycarbonyl) Group: Serving as the temporary shield for the α-amino group, the Boc group prevents the amino acid from polymerizing with itself. It is the cornerstone of the Boc/Bzl protection strategy and is engineered for selective removal under moderately acidic conditions (e.g., 50% TFA in Dichloromethane), which leaves the more acid-stable side-chain protecting groups and the peptide-resin linkage intact.[3][4]

-

The For (Formyl) Group: The N-in-formyl group is the strategic defense for the tryptophan indole side chain. It acts as an electron-withdrawing group, deactivating the indole ring towards electrophilic attack by carbocations generated during Boc deprotection.[2][5] The formyl group is stable to the repetitive TFA treatments required during SPPS but can be removed under specific, orthogonal conditions, typically involving nucleophilic reagents or specialized cleavage cocktails, after the peptide sequence is fully assembled.[6][7]

-

The OSu (N-hydroxysuccinimide) Ester: To facilitate peptide bond formation, the C-terminal carboxylic acid must be activated. The N-hydroxysuccinimide ester is a highly efficient activating group that converts the carboxylate into a reactive intermediate susceptible to nucleophilic attack by a free amine.[8][9] The resulting N-hydroxysuccinimide (NHS) is an excellent leaving group, ensuring a high-yield coupling reaction with minimal risk of racemization.[9]

The Core Mechanism: Peptide Bond Formation

The central function of this compound is to acylate the free N-terminal amine of the growing peptide chain attached to the solid support. This reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The deprotected, neutralized N-terminal amine of the peptide-resin acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the OSu ester in the this compound molecule.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Collapse and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) anion, which is a stable and effective leaving group.

-

Peptide Bond Formation: The result is the formation of a new, stable amide (peptide) bond, elongating the peptide chain by one tryptophan residue. The liberated NHS is subsequently washed away from the resin.

The Synthesis Cycle in Practice: An Experimental Protocol

The incorporation of this compound follows the standard cyclical workflow of Boc-SPPS. The following is a generalized protocol for a single coupling cycle.

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Value | Rationale & Notes |

| Resin Swelling Time | 30-60 min in DCM | Ensures full accessibility of reactive sites on the polystyrene-based resin. |

| Boc Deprotection | 1 x 5 min pre-wash, 1 x 20 min main | 50% TFA in DCM. Scavengers (e.g., 0.5% DTE) are recommended if Met or Cys are present.[10] |

| Neutralization | 2 x 2 min | 5-10% DIEA in DCM. Crucial to liberate the free amine for nucleophilic attack. |

| Amino Acid Equivalents | 2-4 eq. (relative to resin loading) | A molar excess drives the coupling reaction to completion. |

| Coupling Time | 1-2 hours | Reaction completion should be monitored via a qualitative method like the Kaiser test. |

| Solvent | DMF or DCM/DMF mixture | Must be peptide synthesis grade (anhydrous) to prevent hydrolysis of the active ester. |

Step-by-Step Methodology

-

Resin Preparation: Swell the peptide-resin (bearing a free N-terminal amine from the previous cycle) in dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.

-

Nα-Boc Deprotection:

-

Drain the swelling solvent.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM. Agitate for 5 minutes (pre-wash).

-

Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-25 minutes for complete deprotection.[11]

-

Drain the acid and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.[11]

-

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

-

-

Coupling Reaction:

-

In a separate vial, dissolve 2-4 equivalents of this compound in N,N-Dimethylformamide (DMF).

-

Add the amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser (ninhydrin) test on a few resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling.

-

If the test is positive, the coupling step may need to be repeated.

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the NHS byproduct. The resin is now ready for the next synthesis cycle.

-

Final Deprotection of the N-in-Formyl Group

The N-in-formyl group is stable to the final cleavage from the resin if strong acids like anhydrous Hydrogen Fluoride (HF) are used.[2] However, for complete deprotection, specific strategies are required.

-

HF Cleavage with Thiol Scavengers: A common and effective method is to perform the final HF cleavage in the presence of a thiol scavenger. A reagent mixture such as HF:Me₂S:p-thiocresol:p-cresol (25:65:5:5) can efficiently remove the formyl group concurrently with benzyl-based side-chain protecting groups and cleavage from the resin.[1][6]

-

Basic Treatment: The formyl group can also be removed by nucleophilic attack after cleavage from the resin. Treatment with aqueous piperidine (e.g., 10% in DMF) or an ammonium bicarbonate buffer at pH 9 can effectively deprotect the indole nitrogen.[5][7][10] This step must be performed post-cleavage, as these conditions are incompatible with the standard Boc-SPPS resin linkages.

Conclusion

This compound is a highly effective and reliable reagent for incorporating tryptophan in Boc-based solid-phase peptide synthesis. Its tripartite design provides a self-validating system: the Boc group directs the stepwise elongation, the OSu ester ensures efficient and low-racemization coupling, and the crucial N-in-formyl group shields the delicate indole side chain from degradation. By understanding the specific mechanism of action and the rationale behind the protection/activation strategy, researchers can confidently synthesize complex tryptophan-containing peptides with higher purity and yield, advancing the fields of chemical biology and therapeutic drug development.

References

-

Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597. [Link]

-

Matsueda, G. R. (1982). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Journal of the Chemical Society, Chemical Communications, (9), 533. [Link]

-

Heath, W. F., Tam, J. P., & Merrifield, R. B. (1982). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations. Journal of the Chemical Society, Chemical Communications, (15), 896. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

- Wünsch, E., & Moroder, L. (1994). U.S. Patent No. 5,300,651. U.S.

-

Tam, J. P., & Merrifield, R. B. (1985). Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. International Journal of Peptide and Protein Research, 26(3), 262-273. [Link]

-

Galonić, D. P., & van der Donk, W. A. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(4), 258-266. [Link]

-

Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. PubMed. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Chemdad. (n.d.). BOC-TRP-OSU. Chemdad. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

-

Palasek, S. A., & Cox, Z. J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

Sources

- 1. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. chempep.com [chempep.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of the OSu Activating Group in Boc-Trp(For)-OSu: A Technical Guide for Peptide Synthesis

Introduction: Deconstructing Boc-Trp(For)-OSu for Precision Peptide Synthesis

In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving high yields and purity of the target peptide. This compound, or Nα-tert-Butoxycarbonyl-N-in-formyl-L-tryptophan N-hydroxysuccinimide ester, is a specialized amino acid derivative designed for the strategic incorporation of tryptophan in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection scheme. This guide provides an in-depth technical analysis of the core functions of this reagent, with a specific focus on the pivotal role of the N-hydroxysuccinimide (OSu) activating group. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their peptide synthesis endeavors.

The structure of this compound is a testament to the chemical precision required in peptide synthesis. It is comprised of three key functional moieties, each serving a distinct and critical purpose:

-

The Nα-tert-Butoxycarbonyl (Boc) Protecting Group: This acid-labile group safeguards the α-amino group of tryptophan, preventing its unwanted participation in peptide bond formation until the desired coupling step.[1][] Its removal is typically achieved with moderate acids like trifluoroacetic acid (TFA).[3][4]

-

The N-in-formyl (For) Protecting Group: The indole side chain of tryptophan is susceptible to oxidation and alkylation under the acidic conditions often employed in peptide synthesis.[5][6] The formyl group serves as a robust shield for the indole nitrogen, mitigating these side reactions.[5][7]

-

The N-hydroxysuccinimide (OSu) Ester: This is the cornerstone of the reagent's reactivity, functioning as a pre-activated ester of the tryptophan's carboxyl group. The OSu moiety is an excellent leaving group, facilitating efficient and selective acylation of a free amino group to form a stable amide bond.[8][9]

This guide will now delve into the mechanistic intricacies of the OSu activating group and its practical application in peptide synthesis.

The OSu Activating Group: A Catalyst for Efficient Amide Bond Formation

The success of peptide synthesis hinges on the efficient and specific formation of amide (peptide) bonds. Direct condensation of a carboxylic acid and an amine is generally unfavorable.[10] To overcome this, the carboxyl group of the incoming amino acid must be "activated" to enhance its electrophilicity.[11] The OSu group in this compound serves precisely this purpose, converting the tryptophan's carboxylic acid into a highly reactive N-hydroxysuccinimide ester.[8][12]

Mechanism of OSu-Mediated Peptide Coupling

The reaction proceeds via a nucleophilic acyl substitution mechanism. The free primary amine of the resin-bound peptide attacks the electrophilic carbonyl carbon of the OSu ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable N-hydroxysuccinimide (NHS) anion as a leaving group and forming the desired, very stable amide bond.[13][14]

The key advantages of using an NHS ester for activation include:

-

High Reactivity and Selectivity: NHS esters react readily and selectively with primary amines under mild conditions, minimizing side reactions with other nucleophilic side chains.[13][15]

-

Stability: this compound is a stable, crystalline solid that can be isolated, purified, and stored, ensuring reproducibility in synthesis.[9]

-

Clean Byproducts: The N-hydroxysuccinimide byproduct is water-soluble, facilitating its removal during the washing steps of SPPS.[12]

Experimental Workflow: Incorporation of this compound in Solid-Phase Peptide Synthesis

The following section outlines a detailed, step-by-step protocol for the incorporation of a this compound residue into a growing peptide chain using a manual Boc-SPPS strategy.

Diagram of the Boc-SPPS Cycle for this compound Incorporation

Caption: A typical solid-phase peptide synthesis (SPPS) cycle for the incorporation of a this compound residue.

Detailed Protocol for a Single Coupling Cycle

This protocol is designed for a 0.2 mmol scale synthesis.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Isopropyl alcohol (IPA)

-

Solid Phase Synthesis Vessel with a shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel. Drain the DCM.

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM (v/v) to the resin.

-

Gently agitate for 5 minutes (pre-wash), then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[16]

-

Drain the deprotection solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA and byproducts.

-

Neutralization:

-

Add a solution of 10% DIPEA in DCM (v/v) to the resin and agitate for 2 minutes.

-

Repeat the neutralization step.

-

-

Washing: Wash the resin with DCM (5x) to remove excess DIPEA.

-

Coupling:

-

Dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF and add it to the resin, followed by DCM to ensure adequate mixing.

-

Agitate the reaction mixture at room temperature for 1-4 hours.[17]

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative test (e.g., Kaiser test) to monitor the disappearance of the free primary amine. A negative result indicates a complete reaction.

-

If the reaction is incomplete after 4 hours, a recoupling step may be necessary.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection and coupling cycle.

Quantitative Data Summary for this compound Coupling

| Parameter | Recommended Value | Notes |

| Resin Loading | 0.2 - 0.8 mmol/g | Dependent on the specific resin used (e.g., Merrifield, PAM).[16] |

| This compound Equivalents | 3 - 5 eq. | Relative to the resin loading. |

| Coupling Solvents | DMF, DCM, or a mixture | Ensure complete dissolution of the activated amino acid. |

| Reaction Time | 1 - 4 hours | Sequence-dependent; monitor for completion.[17] |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Deprotection Solution | 50% TFA in DCM | A scavenger like 0.5% dithioethane (DTE) can be added if other sensitive residues are present.[16] |

| Neutralization Base | 10% DIPEA in DCM |

The Logic of Protection and Deprotection: A Self-Validating System

The strategic use of orthogonal and quasi-orthogonal protecting groups is fundamental to the success of peptide synthesis. The Boc/Bzl strategy, for which this compound is designed, relies on differential acid lability for selective deprotection.

Diagram of the Protection Scheme Logic

Caption: The quasi-orthogonal protection strategy in Boc-based peptide synthesis.

The Nα-Boc group is removed at each cycle with a moderate acid (TFA), while the more robust formyl and benzyl-based side-chain protecting groups remain intact.[7] At the end of the synthesis, a much stronger acid, typically anhydrous hydrogen fluoride (HF), is used to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups, including the formyl group from the tryptophan residue.[5][7] The formyl group can also be removed by other methods prior to cleavage if necessary.

This differential stability ensures that the synthesis proceeds in a controlled and predictable manner, with each step validating the integrity of the growing peptide chain.

Conclusion

This compound is a highly effective and strategic reagent for the incorporation of tryptophan in Boc-based solid-phase peptide synthesis. The N-hydroxysuccinimide ester activating group is central to its utility, providing a stable, yet highly reactive intermediate that facilitates clean and efficient peptide bond formation. A thorough understanding of the mechanistic role of the OSu group, combined with the judicious application of the principles of orthogonal protection, empowers researchers to synthesize complex tryptophan-containing peptides with high fidelity. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this compound in research and development.

References

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.

- What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry? - FAQ. Chem-Impex International.

- Peptide Synthesis. (2024). Chemistry LibreTexts.

- Selective protein N-terminal labeling with N-hydroxysuccinimide esters. National Institutes of Health (NIH).

- The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis. (2025). BenchChem.

- Amino Acid Derivatives for Peptide Synthesis. Various Sources.

- Boc Protected Compounds. (2023). Hebei Boze Chemical Co., Ltd.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

- Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry.

- Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Various Sources.

- The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. (2019). ChemicalBook.

- Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. (2010). National Institutes of Health (NIH).

- Boc Resin Cleavage Protocol. Sigma-Aldrich.

- Protection of tryptophan with the formyl group in peptide synthesis. (1973). PubMed.

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

- N-Hydroxysuccinimide. Enamine.

- BOC-D-TRP-OSU. Benchchem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. (2025). ResearchGate.

- Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. Google Patents.

- An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (2025). ResearchGate.

- Boc-Trp-OSu. Santa Cruz Biotechnology.

- Reaction Conditions for Chemical Coupling (S9237). New England Biolabs.

- BOC-TRP-OSU wiki. Guidechem.

- Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.

- BOC-TRP-OSU. (2025). ChemicalBook.

- BOC-TRP-OSU. VSNCHEM.

- Cas 3392-11-8,BOC-TRP-OSU. LookChem.

- Tryptophan Conversion to Aminocarboxymuconate Semialdehyde. (2014). YouTube.

- Solid-Phase Peptide Synthesis. Springer Nature Experiments.

- BOC-TRP-OSU Two Chongqing Chemdad Co. ,Ltd. Chemdad.

- Boc Solid Phase Peptide Synthesis. ChemPep.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Various Sources.

- Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed.

- Fmoc-Trp(Boc)-OH – N-in-Boc protected derivative for peptide synthesis. Advanced ChemTech.

- Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boc Protected Compounds [pt.bzchemicals.com]

- 5. peptide.com [peptide.com]

- 6. Protection of tryptophan with the formyl group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Page loading... [wap.guidechem.com]

- 9. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. bachem.com [bachem.com]

- 12. N-Hydroxysuccinimide - Enamine [enamine.net]

- 13. glenresearch.com [glenresearch.com]

- 14. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chempep.com [chempep.com]

- 17. neb.com [neb.com]

A Senior Application Scientist's Technical Guide to Boc-L-Trp(For)-OSu

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the precise incorporation of each amino acid residue is paramount to achieving the desired final product with high fidelity and yield. Tryptophan, with its unique indole side chain, presents a particular challenge due to its susceptibility to oxidation and alkylation under the acidic conditions frequently employed in synthesis protocols. This technical guide provides an in-depth exploration of Nα-Boc-Nι-formyl-L-tryptophan N-hydroxysuccinimide ester, commonly abbreviated as Boc-L-Trp(For)-OSu.

This reagent is a highly valuable building block, particularly within the framework of Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS). It combines three critical features:

-

Nα-Boc Protection: A temporary, acid-labile protecting group for the alpha-amino function, allowing for sequential peptide chain elongation.

-

Nι-Formyl Protection: A semi-permanent protecting group on the indole nitrogen of the tryptophan side chain, which shields it from electrophilic attack during repeated acidolytic steps (e.g., Boc group removal).

-

OSu Active Ester: An N-hydroxysuccinimide ester at the C-terminus, which activates the carboxyl group for efficient and rapid amide bond formation with a free amino group, minimizing racemization.

This guide will delve into the core physicochemical properties of Boc-L-Trp(For)-OSu, provide field-proven protocols for its characterization and application, and discuss the underlying chemical principles that govern its use.

Section 1: Chemical and Physical Properties

Accurate identification and understanding of a reagent's fundamental properties are the bedrock of reproducible science. While Boc-L-Trp(For)-OSu is a specialized derivative, its properties can be understood in the context of its parent compounds.

A critical point of clarification is the Chemical Abstracts Service (CAS) number. Searches often yield the CAS number for the non-formyl protected version, Boc-L-Trp-OSu (CAS: 3392-11-8) . The direct precursor, Nα-Boc-Nι-formyl-L-tryptophan (Boc-L-Trp(For)-OH) , has the CAS number 47355-10-2 [1]. A distinct CAS number for the final activated ester, Boc-L-Trp(For)-OSu, is not consistently cited in major databases. Therefore, researchers should exercise diligence in confirming the identity of their material through the analytical methods described later in this guide.

The table below summarizes the key identifiers and physicochemical properties, derived from data for its closest analogs and precursors.

| Property | Value | Source(s) |

| Full Chemical Name | Nα-(tert-Butoxycarbonyl)-Nι-formyl-L-tryptophan N-hydroxysuccinimide ester | N/A |

| Common Abbreviations | Boc-Trp(For)-OSu, Boc-L-Trp(For)-OSu | N/A |

| Molecular Formula | C₂₁H₂₃N₃O₇ | Calculated |

| Molecular Weight | 429.43 g/mol | Calculated |

| Appearance | Expected to be a white to off-white powder | [2] |

| Melting Point | Not definitively published; expected to be similar to or higher than Boc-Trp-OSu (146-148 °C) | [2] |

| Storage Conditions | Store at -20°C under an inert atmosphere. Material is sensitive to moisture. | [3] |

| Precursor CAS | 47355-10-2 (for Boc-Trp(For)-OH) | [1] |

| Related CAS | 3392-11-8 (for Boc-Trp-OSu) | [2][3][4][5] |

Section 2: Solubility, Stability, and Handling

Solubility Profile

The OSu ester functionality renders the molecule highly susceptible to hydrolysis. Therefore, aqueous solvents are generally unsuitable for storage or initial dissolution. The compound is expected to exhibit good solubility in polar aprotic organic solvents commonly used in peptide synthesis.

| Solvent | Qualitative Solubility | Rationale & Expert Insight |

| Dimethylformamide (DMF) | Soluble | A preferred solvent for peptide coupling reactions. Ensure use of high-purity, amine-free DMF to prevent premature reaction or Fmoc deprotection if used in orthogonal schemes.[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | An excellent solvent for NHS esters, but can be difficult to remove under vacuum.[7] Take care as DMSO can complicate purification.[1] |

| Dichloromethane (DCM) | Soluble | Often used in Boc-based SPPS and for dissolving reagents prior to coupling.[6] |

| Acetonitrile (ACN) | Moderately Soluble | Useful for analytical purposes (e.g., HPLC mobile phase) but may not be the primary solvent for stock solutions. |

| Water | Insoluble / Reactive | The compound will rapidly hydrolyze in water, cleaving the OSu ester to yield Boc-Trp(For)-OH and free NHS.[8] |

| Methanol (MeOH) / Ethanol (EtOH) | Sparingly Soluble / Reactive | Alcohols can react with the activated ester, leading to transesterification. Avoid for long-term storage. |

Scientist's Note: For stock solutions, always use anhydrous grade solvents. Prepare solutions fresh whenever possible. A stock solution in DMF or DMSO, stored under argon or nitrogen at -20°C, may be stable for short periods, but should be requalified if stored for more than a few days.[9]

Stability and Storage

-

Hydrolytic Instability: The primary degradation pathway is hydrolysis of the N-hydroxysuccinimide ester.[8] The rate of hydrolysis is significantly accelerated by increasing pH.[9] It is imperative to protect the compound from moisture during storage and handling.

-

Thermal Stability: While stable at room temperature for short periods during weighing and reaction setup, long-term storage should be at -20°C or lower to minimize degradation.[3]

-

Handling: Always handle Boc-L-Trp(For)-OSu in a controlled environment, such as a glove box or under a stream of inert gas (argon or nitrogen). Use dry glassware and syringes.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the quality and reactivity of the starting material. The following are representative protocols for the analysis of Boc-L-Trp(For)-OSu.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the reagent. The primary impurity to monitor for is the hydrolyzed product, Boc-L-Trp(For)-OH.

Representative HPLC Protocol:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

-

Gradient: 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 ACN:Water.

Expected Results:

-

Boc-L-Trp(For)-OSu: A major peak with a higher retention time due to the increased hydrophobicity of the OSu group compared to a free carboxyl.

-

Boc-L-Trp(For)-OH: A potential minor peak with a shorter retention time, indicating hydrolysis. Purity is typically determined by the peak area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the molecular identity. Electrospray ionization (ESI) is the preferred method.

Representative MS Protocol:

-

Ionization Mode: Positive ESI.

-

Analysis: Direct infusion of the sample prepared for HPLC analysis.

-

Expected Ions ([M+H]⁺, [M+Na]⁺):

-

[M+H]⁺: 430.16 m/z

-

[M+Na]⁺: 452.14 m/z

-

Tandem MS (MS/MS) Insights: Fragmentation analysis can confirm the structure. Key expected neutral losses or fragment ions include:

-

Loss of Boc group: -100 Da.

-

Loss of isobutylene: -56 Da.[8]

-

Loss of the OSu group: -115 Da.

-

Tryptophan-specific fragmentation: N-Cα bond dissociation may occur, producing characteristic indole-containing fragments.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed structural confirmation.

Representative ¹H NMR Protocol:

-

Solvent: DMSO-d₆ or CDCl₃.

-

Instrument: 400 MHz or higher.

-

Expected Characteristic Peaks (Chemical shifts are approximate):

-

~8.5 ppm (s, 1H): Formyl proton (CHO).

-

~7.0-8.0 ppm (m, 5H): Aromatic protons of the indole ring.

-

~4.5 ppm (m, 1H): Alpha-proton (α-CH).

-

~3.2 ppm (m, 2H): Beta-protons (β-CH₂).

-

~2.8 ppm (s, 4H): Methylene protons of the succinimide ring.

-

~1.4 ppm (s, 9H): Protons of the tert-butyl (Boc) group.

-

Section 4: Application in Peptide Synthesis

Mechanism of Action: NHS Ester Coupling

The reaction between an NHS ester and a primary amine is a robust and highly efficient example of nucleophilic acyl substitution. The process is foundational to bioconjugation and peptide synthesis.

// Nodes Amine [label="R'-NH₂\n(Free Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; NHSEster [label="Boc-Trp(For)-CO-OSu\n(Activated Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Boc-Trp(For)-CO-NH-R'\n(Stable Amide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS [label="N-Hydroxysuccinimide\n(Leaving Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="H₂O\n(Competing Reaction)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Hydrolyzed [label="Boc-Trp(For)-COOH\n(Inactive Acid)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Amine -> Intermediate [label="Nucleophilic Attack"]; NHSEster -> Intermediate; Intermediate -> Products [label="Collapse"]; Intermediate -> NHS [label="Elimination"]; NHSEster -> Hydrolyzed [label="Hydrolysis", style=dashed, color="#5F6368"]; Hydrolysis -> Hydrolyzed [style=dashed, color="#5F6368"]; }

Caption: Mechanism of NHS ester coupling with a primary amine.

The reaction proceeds optimally at a slightly alkaline pH (7.2-8.5).[6] At this pH, a sufficient population of the target amine is deprotonated and thus nucleophilic, while the rate of competing hydrolysis of the NHS ester remains manageable. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete in the reaction.[9]

Step-by-Step Coupling Protocol (Boc-SPPS)

This protocol describes a single coupling cycle for incorporating Boc-L-Trp(For)-OSu onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation:

-

Ensure the N-terminal Boc group of the preceding amino acid on the resin has been removed (e.g., using 30-50% TFA in DCM).

-

Perform a neutralization step. Wash the resin with DCM (3x), then treat with a 5-10% solution of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DCM or DMF for 2-5 minutes (2x).

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base.

-

-

Reagent Preparation:

-

In a separate vessel, dissolve Boc-L-Trp(For)-OSu (2 to 4 equivalents relative to resin loading) in a minimal amount of anhydrous DMF.

-

-

Coupling Reaction:

-

Add the dissolved Boc-L-Trp(For)-OSu solution to the swollen, neutralized resin.

-

Agitate the mixture at room temperature for 1-2 hours. The high reactivity of the OSu ester often drives the reaction to completion without the need for additional coupling reagents like HOBt, although its inclusion can sometimes be beneficial.

-

-

Monitoring and Wash:

-

Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the absence of free primary amines.

-

If the reaction is complete (negative test), drain the reaction solvent.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and the N-hydroxysuccinimide byproduct.

-

Dry the resin under vacuum. The resin is now ready for the next cycle of deprotection and coupling.

-

Protecting Group Strategy and Removal

The use of Boc-L-Trp(For)-OSu is an elegant example of an orthogonal protection strategy, where different classes of protecting groups are removed under distinct chemical conditions.

// Nodes Start [label="Resin-Peptide-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Couple with\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtectedPeptide [label="Resin-Peptide-Trp(For)-Boc", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Treat with TFA/DCM", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NextCycle [label="Resin-Peptide-Trp(For)-NH₃⁺\n(Ready for next coupling)", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalCleavage [label="Final Cleavage\n(e.g., HF or TFMSA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style="rounded,filled"]; FinalDeprotection [label="Treat with aq. Base\n(e.g., Piperidine, NaOH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalPeptide [label="H₂N-Peptide-Trp-COOH\n(Final Product)", shape=egg, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];

// Edges Start -> Coupling; Coupling -> ProtectedPeptide; ProtectedPeptide -> Deprotection [label="Nα-Boc Removal\n(Cyclical)"]; Deprotection -> NextCycle; ProtectedPeptide -> FinalCleavage [label="Global Deprotection\n(Step 1: End of Synthesis)"]; FinalCleavage -> FinalDeprotection [label="Step 2: Formyl Removal"]; FinalDeprotection -> FinalPeptide; }

Caption: Workflow for this compound in SPPS.

-

Boc Group Removal: The Nα-Boc group is labile to moderate acids. It is quantitatively removed at each cycle of the synthesis using reagents like 25-50% trifluoroacetic acid (TFA) in DCM.[3] This step must be performed in the presence of scavengers (e.g., triisopropylsilane, thioanisole) to prevent the tert-butyl cation generated from alkylating the sensitive tryptophan indole ring.[11]

-

Formyl Group Removal: The Nι-formyl group is stable to the repetitive TFA treatments used for Boc removal. It is typically removed after the peptide has been cleaved from the resin. Common methods include treatment with:

-

Aqueous basic solutions, such as 0.1 M NaOH or piperidine.

-

Nucleophiles like hydrazine or thiols in specific deprotection cocktails, sometimes concurrently with strong acid cleavage (e.g., in certain HF procedures).[12]

-

Section 5: Troubleshooting and Expert Considerations

-

Incomplete Coupling: If a Kaiser test remains positive, it indicates the presence of unreacted amines. This can be due to steric hindrance or peptide aggregation. Strategies to overcome this include: double coupling (repeating the coupling step with fresh reagent), increasing the reaction temperature slightly (e.g., to 40°C), or adding a chaotropic salt like LiCl to disrupt secondary structures.

-

Hydrolysis of Reagent: If coupling efficiency is low across the board, suspect moisture contamination. Ensure all solvents are anhydrous and that the reagent has been stored properly. It is advisable to purchase reagents in small quantities and use them promptly after opening.

-

Side Chain Alkylation: Despite the formyl protection, some alkylation of the indole ring can occur, especially during the final, harsh cleavage step. The choice of cleavage cocktail and scavengers is critical to minimize this.

-

Racemization: While OSu esters are known to minimize racemization compared to other activation methods, it is not entirely absent. Using the minimum necessary amount of base during neutralization and coupling steps helps to suppress this side reaction.

References

-

LookChem. Cas 3392-11-8,BOC-TRP-OSU. Available from: [Link].

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link].

-

RSC Publishing. Improved Deprotection in Solid Phase Peptide Synthesis: Deprotection of Ni-Formyl-tryptophan to Tryptophan in Low Concentrations. Available from: [Link].

-

Journal of the Chemical Society, Chemical Communications (RSC Publishing). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Available from: [Link].

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

-

Aapptec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link].

-

ResearchGate. Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution | Request PDF. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 83169, N-tert-Butoxycarbonyl-L-tryptophan. Available from: [Link].

-

NIH. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. Available from: [Link].

-

ResearchGate. Which di/tripeptides are soluble in DMSO/DMF?. Available from: [Link].

-

OSU Chemistry. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Available from: [Link].

-

PubMed. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Available from: [Link].

-

Aapptec Peptides. Boc-Trp(For)-OH [47355-10-2]. Available from: [Link].

-

ResearchGate. Recommendations for Purification of a DMSO-soluble Peptide?. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7020330, Boc-Trp(Boc)-OH. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. BOC-TRP-OSU | 3392-11-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. BOC-TRP-OSU | VSNCHEM [vsnchem.com]

- 6. peptide.com [peptide.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide on the Stability and Storage of Boc-Trp(For)-OSu

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the integrity of amino acid building blocks is paramount. Nα-Boc-N(in)-formyl-L-tryptophan N-hydroxysuccinimide ester, commonly abbreviated as Boc-Trp(For)-OSu, is a critical reagent for the incorporation of tryptophan into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). The formyl protection of the indole side chain mitigates unwanted side reactions during acidic cleavage steps.[1] However, the inherent reactivity of the N-hydroxysuccinimide (NHS) ester, essential for efficient peptide coupling, also renders the molecule susceptible to degradation. This guide provides a comprehensive overview of the stability considerations, optimal storage conditions, and validation protocols for this compound to ensure maximal efficacy in your synthetic workflows.

The Dual Nature of this compound Instability

The stability of this compound is governed by two primary chemical features: the highly reactive N-hydroxysuccinimide (OSu) ester and the base-labile N(in)-formyl (For) protecting group. Understanding the degradation pathways of both is crucial for proper handling and storage.

The Susceptibility of the N-Hydroxysuccinimide Ester

The OSu or NHS ester is an activated ester designed to react efficiently with primary amines to form a stable amide bond.[2][3] This reactivity, however, makes it prone to hydrolysis, a competing reaction with water that cleaves the ester bond, yielding the inactive carboxylic acid (Boc-Trp(For)-OH) and N-hydroxysuccinimide.[2][4] This process is the primary cause of reagent deactivation.

Several factors influence the rate of NHS ester hydrolysis:

-

Moisture: As the key reactant in hydrolysis, the presence of even trace amounts of water can lead to significant degradation over time.[5][6] Atmospheric moisture is a common culprit, especially when handling the reagent.[7]

-

pH: The rate of hydrolysis is dramatically accelerated at higher pH values due to the increased concentration of the more potent nucleophile, hydroxide ion (OH⁻).[2][4] While peptide coupling is often performed at a slightly basic pH (7.2-8.5) to ensure the deprotonation of the amine, this condition also promotes hydrolysis.[2]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4]

The Lability of the Formyl Protecting Group

The formyl group is employed to protect the tryptophan indole nitrogen from modification during the acidic conditions used for Boc group removal in SPPS.[1][8] While stable to acid, it is susceptible to nucleophiles and basic conditions.[9]

A potential side reaction, particularly relevant during peptide synthesis, is the transfer of the formyl group from the indole nitrogen to a free Nα-amino group of the peptide.[9] This "transformylation" results in a terminated peptide sequence. While this is more of a concern during the iterative cycles of SPPS, exposure to basic conditions during workup or storage could potentially compromise the integrity of the formyl group.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling procedures are essential. The overarching principle is to minimize exposure to moisture and elevated temperatures.

Long-Term Storage

For long-term preservation of reactivity, this compound should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Minimizes the rate of hydrolysis and other potential degradation reactions.[10][11] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces air, reducing exposure to atmospheric moisture and oxygen.[7] |

| Container | Tightly sealed vial | Prevents ingress of moisture and air. |

| Environment | Desiccated | A desiccator provides an additional layer of protection against ambient moisture.[6][7] |

Handling Procedures

Proper handling is critical to prevent the introduction of moisture, which is a primary cause of NHS ester degradation.[2]

Key Handling Steps:

-

Equilibration: Before opening, ALWAYS allow the vial to fully equilibrate to room temperature.[6][7][12] This can take 15-30 minutes and prevents condensation of atmospheric moisture onto the cold powder.

-

Inert Atmosphere: If possible, handle the powder in a glove box or under a stream of inert gas.

-

Aliquoting: For frequent use, it is highly recommended to aliquot the bulk powder into smaller, single-use vials upon receipt.[6] This minimizes the number of times the main stock is exposed to the atmosphere.

-

Resealing: After dispensing, purge the vial headspace with an inert gas before tightly resealing.

Solution Preparation and Storage

Solutions of this compound are significantly less stable than the solid powder and should be prepared fresh for each use.[3][12][13]

-

Solvent Choice: Use only anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][13] Be aware that DMF can degrade over time to produce dimethylamine, which will react with the NHS ester.[14]

-

Immediate Use: The aqueous solution of an NHS ester should be used immediately after preparation.[14] Do not prepare stock solutions for long-term storage.[12][13] If a solution in anhydrous DMF or DMSO must be temporarily stored, it should be kept at -20°C under an inert atmosphere, though fresh preparation is always preferable.[6][14]

Visualizing the Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

Caption: Primary degradation of this compound via hydrolysis.

Self-Validating Experimental Protocol: Assessing Reagent Activity

It is good practice to periodically assess the activity of your this compound, especially if the vial has been opened multiple times or stored for an extended period. A simple spectrophotometric assay can be used to determine the percentage of active NHS ester. This method is based on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light at 260 nm.[7]

Materials

-

This compound

-

Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

-

0.5 N NaOH solution

-

UV-Vis Spectrophotometer and cuvettes

Experimental Workflow

Caption: Workflow for assessing the activity of this compound.

Step-by-Step Methodology

-

Initial Measurement: Dissolve 1-2 mg of this compound in 2 mL of the amine-free buffer. Prepare a "blank" tube containing only 2 mL of the buffer.

-

Immediately use the blank to zero a spectrophotometer at 260 nm.

-

Measure the absorbance of the this compound solution (A_initial).[2]

-

Forced Hydrolysis: To 1 mL of the measured solution, add 100 µL of 0.5 N NaOH.[2]

-

Incubate the mixture at room temperature for 10 minutes to drive the hydrolysis to completion.

-

Measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).

-

Calculation: The percentage of active NHS ester can be estimated using the following formula: % Active Ester = [(A_final - A_initial) / A_final] * 100

A significantly lower than expected percentage of active ester indicates that the reagent has degraded and should be discarded.[7]

Conclusion

The stability of this compound is a critical factor for the successful synthesis of tryptophan-containing peptides. By understanding the dual vulnerabilities of the NHS ester to hydrolysis and the formyl group to nucleophilic attack, researchers can implement robust storage and handling protocols. Storing the reagent at -20°C under a desiccated, inert atmosphere and minimizing exposure to moisture during handling are key to preserving its reactivity. Regular activity assessment provides a quantitative measure of reagent integrity, ensuring confidence in your synthetic outcomes.

References

-

N-Hydroxysuccinimide active ester. (n.d.). Available at: [Link]

-

ResearchGate. Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. (2014). Available at: [Link]

-

Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Available at: [Link]

-

Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. STAR protocols, 1(3), 100185. Available at: [Link]

-

Palasek, S. S., et al. (2013). Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS. Journal of peptide science, 19(8), 511-519. Available at: [Link]

-

Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. PubMed. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Hydroxysuccinimide active ester [schem.jp]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. BOC-TRP-OSU Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. broadpharm.com [broadpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Nα-Boc-Nin-formyl-L-tryptophan N-hydroxysuccinimide ester (Boc-Trp(For)-OSu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. Tryptophan, with its reactive indole side chain, presents a unique set of challenges that necessitate a strategic approach to chemical protection. This guide provides a comprehensive overview of Nα-Boc-Nin-formyl-L-tryptophan N-hydroxysuccinimide ester (Boc-Trp(For)-OSu), a critical reagent for the successful incorporation of tryptophan in Boc-based solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, the rationale behind its design, detailed protocols for its synthesis and application, and a critical analysis of the advantages and potential pitfalls associated with its use.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H23N3O7 | Calculated |

| Molecular Weight | 429.43 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General observation for similar compounds |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) | General knowledge of peptide chemistry reagents |

| Storage | Store at -20°C in a desiccated environment to prevent hydrolysis | General recommendation for active esters |

Note: The molecular weight is calculated based on the addition of a formyl group (CHO, ~28.01 amu) to Boc-Trp-OH (~304.34 g/mol ) and subsequent esterification with N-hydroxysuccinimide, resulting in the final OSu ester.

The Rationale for Nin-Formyl Protection in Boc-SPPS

The indole side chain of tryptophan is susceptible to oxidation and electrophilic attack, particularly under the acidic conditions used for the removal of the Nα-Boc protecting group (typically trifluoroacetic acid, TFA).[1] To mitigate these side reactions, protection of the indole nitrogen (Nin) is often employed. The formyl group is a common choice for this purpose in Boc-SPPS for several key reasons:

-

Stability to Acid: The Nin-formyl group is stable to the repetitive TFA treatments required for Nα-Boc deprotection during peptide chain elongation.[2]

-

Prevention of Side Reactions: It effectively shields the indole ring from modification by cationic species that can be generated during cleavage, such as those released from arginine side-chain protecting groups.[1]

-

Compatibility with Final Cleavage: The formyl group can be removed during the final, strong acid cleavage from the resin, typically with hydrogen fluoride (HF).[1][3]

Synthesis of this compound

The synthesis of this compound is a two-step process starting from commercially available L-tryptophan. The first step is the protection of the α-amino and indole nitrogen, followed by the activation of the carboxylic acid as an N-hydroxysuccinimide ester.

Protocol 1: Synthesis of Nα-Boc-Nin-formyl-L-tryptophan (Boc-Trp(For)-OH)

This protocol outlines a method for the formylation of the tryptophan indole ring following Nα-Boc protection.

Materials:

-

L-tryptophan

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Formic acid

-

Acetic anhydride

-

Dioxane

-

Water

-

Sodium bicarbonate

Procedure:

-

Nα-Boc Protection: Dissolve L-tryptophan in a mixture of dioxane and water. Add sodium bicarbonate to maintain a basic pH. Slowly add a solution of (Boc)2O in dioxane. Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a cold, dilute acid (e.g., citric acid) to a pH of ~3. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Boc-Trp-OH.

-

Nin-Formylation: Dissolve the Boc-Trp-OH in formic acid and cool the solution in an ice bath. Slowly add acetic anhydride. Stir the reaction at room temperature.

-

Purification: Upon completion, the product can be purified by crystallization or chromatography to yield Boc-Trp(For)-OH.

Protocol 2: Conversion of Boc-Trp(For)-OH to this compound

This protocol describes the activation of the carboxylic acid of Boc-Trp(For)-OH to its N-hydroxysuccinimide ester.

Materials:

-

Nα-Boc-Nin-formyl-L-tryptophan (Boc-Trp(For)-OH)

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: Dissolve Boc-Trp(For)-OH and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Coupling: Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction to stir at 0°C for 2-4 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up and Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexanes to yield this compound as a white solid.

Diagram of the Synthesis of this compound:

Caption: Synthetic pathway for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a highly reactive building block for the incorporation of tryptophan into a growing peptide chain during Boc-SPPS. The OSu active ester readily reacts with the free N-terminal amine of the resin-bound peptide to form a stable amide bond.

General Coupling Protocol in Boc-SPPS:

-

Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., Merrifield resin) with the first amino acid already attached. Swell the resin in DCM.

-

Nα-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM to remove the Boc group from the N-terminal amino acid. Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5% diisopropylethylamine (DIEA) in DCM).

-

Coupling Reaction: Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in a suitable solvent like DMF or DCM. Add the solution to the neutralized resin and agitate the mixture at room temperature. The coupling reaction is typically monitored for completion using a qualitative test such as the ninhydrin test.

-

Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Diagram of the Boc-SPPS Cycle with this compound:

Caption: Boc-SPPS cycle for tryptophan incorporation.

Critical Considerations: The Formyl Group

While the Nin-formyl protecting group is highly effective, it is not without its challenges. A significant side reaction to be aware of is the potential for formyl group migration from the indole nitrogen to a free Nα-amino group.[4] This can lead to the termination of the growing peptide chain.

Mechanism of Formyl Migration:

The free Nα-amine of the deprotected peptide can act as a nucleophile and attack the formyl group on a tryptophan residue within the same or a neighboring peptide chain. This irreversible transfer results in a formylated N-terminus, which is unable to participate in subsequent coupling reactions.

Mitigation Strategies:

The rate of this side reaction is sequence-dependent and can be suppressed by employing an "in situ neutralization" protocol.[4] In this approach, the neutralization of the N-terminal ammonium salt (formed after TFA deprotection) is performed in the presence of the activated amino acid to be coupled. This minimizes the time that the free Nα-amine is exposed, thereby reducing the opportunity for formyl migration.

Cleavage and Deprotection of the Nin-Formyl Group

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The Nin-formyl group can be removed under various conditions:

-

Strong Acid Cleavage: The formyl group is typically removed during the final cleavage with strong acids like anhydrous HF.[1][3]

-

Nucleophilic Cleavage: For peptides that are sensitive to strong acids, the formyl group can be removed using nucleophilic reagents. A common method involves treating the peptide with a solution of piperidine in DMF. Other reagents such as 1,2-dimethylethylenediamine in aqueous solution have also been reported to be effective.[5]

Conclusion

Nα-Boc-Nin-formyl-L-tryptophan N-hydroxysuccinimide ester is a valuable and often indispensable tool for the successful synthesis of tryptophan-containing peptides using Boc chemistry. Its design effectively addresses the inherent reactivity of the tryptophan indole side chain, preventing unwanted modifications during synthesis. A thorough understanding of its properties, a well-defined synthetic protocol, and an awareness of potential side reactions such as formyl migration are crucial for its effective implementation. By employing the strategies outlined in this guide, researchers and drug development professionals can confidently incorporate tryptophan into their target peptides, paving the way for new discoveries and therapeutic advancements.

References

- Fujii, N., & Yajima, H. (1981). A new two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3392-11-8,BOC-TRP-OSU. Retrieved from [Link]

- Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597.

- Matsueda, G. R., & Stewart, J. M. (1981). Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. Peptide Chemistry, 19, 133-136.

- Guryanov, I., et al. (2013). Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS. Journal of Peptide Science, 19(11), 695-702.

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction to Boc/Bzl solid-phase peptide synthesis

An In-Depth Technical Guide to Boc/Bzl Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone of peptide and protein chemistry, enabling the creation of complex biomolecules for a vast array of research and therapeutic applications. This guide provides a comprehensive exploration of the classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a robust and time-tested methodology. We will delve into the core chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. This document is designed to serve as a practical and authoritative resource for both new and experienced researchers in the field.

Introduction: The Foundation of Modern Peptide Synthesis

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s was a revolutionary development that earned him the Nobel Prize in Chemistry in 1984.[1][2] This technique dramatically simplified the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin.[1][3] This innovation allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing process, thus minimizing mechanical losses and significantly speeding up the synthesis.[1][4]

The Boc/Bzl strategy was the first widely adopted approach in SPPS and continues to be a valuable tool, particularly for the synthesis of long or challenging sequences prone to aggregation.[5][6] It is characterized by the use of the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and more acid-stable, benzyl-based (Bzl) protecting groups for the amino acid side chains.[7][8]

Core Principles: A Tale of Graduated Acid Lability

The success of the Boc/Bzl strategy hinges on a principle of graduated acid lability. The temporary Nα-Boc group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups and the resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal in the final step.[5][9] This differential stability allows for the selective deprotection and stepwise elongation of the peptide chain.[10]

Key Protecting Groups:

-

Temporary Nα-Protection: The tert-butyloxycarbonyl (Boc) group is stable under the basic and neutral conditions of the coupling reaction but is readily cleaved by moderate acids like TFA.[10][]

-

Permanent Side-Chain Protection: Benzyl-based groups (e.g., Benzyl for Ser/Thr/Asp/Glu, 2-Chlorobenzyloxycarbonyl for Lys) are employed to protect reactive side chains.[7][12] These groups are stable to the repeated TFA treatments used for Boc deprotection but are removed during the final cleavage with a strong acid.[8]

This "quasi-orthogonal" scheme, where both protecting group classes are removed by acids of varying strengths, is a hallmark of the Boc/Bzl methodology.[13]

The Boc/Bzl SPPS Workflow: A Cyclical Process

The synthesis of a peptide using the Boc/Bzl strategy follows a cyclical series of steps, each meticulously designed to ensure the efficient and accurate addition of each amino acid.

Caption: The cyclical workflow of Boc/Bzl Solid-Phase Peptide Synthesis.

Step 1: Nα-Boc Deprotection

Causality: The first step in each cycle is the removal of the temporary Boc protecting group from the N-terminus of the resin-bound peptide. This exposes the α-amino group, making it available for coupling with the next amino acid.[14]

Mechanism: The Boc group is cleaved via an acid-catalyzed elimination reaction. Treatment with trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to yield the free amine.[8]

Caption: The acid-catalyzed deprotection of the Nα-Boc group.

Protocol: Nα-Boc Deprotection

-

Pre-wash: Agitate the peptide-resin with a solution of 50% TFA in dichloromethane (DCM) for 2-5 minutes.[14][15]

-

Deprotection: Drain the pre-wash solution and add a fresh 50% TFA/DCM solution. Agitate the mixture for 15-25 minutes to ensure complete removal of the Boc group.[14][15]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) (2 times) to remove residual TFA and byproducts.[14][15]

Self-Validating System Insight: The generation of the tert-butyl cation can lead to side reactions, particularly with nucleophilic side chains like those of Tryptophan (Trp) and Methionine (Met).[8] The addition of a scavenger, such as 0.5% dithioethane (DTE), to the deprotection solution can trap these reactive cations and prevent undesired peptide modifications.[8]

Step 2: Neutralization

Causality: The TFA treatment leaves the newly exposed N-terminal amino group as a trifluoroacetate salt.[8] This salt is unreactive in the subsequent coupling step and must be neutralized to the free amine nucleophile.[10][16]

Protocol: Neutralization

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the peptide-resin. DIEA is a hindered base that effectively neutralizes the ammonium salt without causing side reactions.[10]

-

Agitate the mixture for 1-2 minutes.[14]

-

Drain the neutralization solution.

-

Repeat steps 1-3 for a second neutralization wash.[15]

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[13]

Expertise & Experience Insight: An alternative and often more efficient approach is in situ neutralization. In this method, the neutralization base is added simultaneously with the activated amino acid solution during the coupling step. This can be particularly advantageous for synthesizing difficult sequences prone to aggregation, as the free amine is immediately available to react, minimizing intermolecular hydrogen bonding that leads to aggregation.[6][12]

Step 3: Amino Acid Coupling

Causality: This is the core peptide bond-forming step. The carboxylic acid of the incoming Nα-Boc-protected amino acid is activated to make it highly reactive towards the nucleophilic attack from the free N-terminal amine of the resin-bound peptide.[17]

Activation and Coupling Reagents: A variety of reagents can be used to activate the carboxylic acid. The choice of reagent impacts reaction speed, efficiency, and the potential for side reactions like racemization.[18]

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC, DIC | Form a highly reactive O-acylisourea intermediate. Often used with an additive like HOBt to suppress side reactions.[17] |

| Phosphonium Salts | BOP, PyBOP | Generate active esters (e.g., OBt esters) that readily react with the amine.[19] |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Similar to phosphonium salts, these form highly reactive activated species (e.g., OAt esters for HATU) and are known for their high efficiency and speed.[12][19] |

Protocol: HBTU-Mediated Coupling

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a near-equimolar amount of HBTU in N,N-Dimethylformamide (DMF).[14][17]

-

Add 4-6 equivalents of DIEA to the solution to initiate pre-activation. Allow this to proceed for 1-2 minutes.[14]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[14]

-

Monitoring: The reaction's completion can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test. A negative result (the beads remain colorless or yellow) indicates that all primary amines have reacted, and the coupling is complete.[14][20]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection: Releasing the Peptide

Causality: After the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the permanent side-chain protecting groups.[7]

The Role of Anhydrous Hydrogen Fluoride (HF): In the classical Boc/Bzl strategy, this is achieved using the strong acid, anhydrous hydrogen fluoride (HF).[21] HF is highly effective but also extremely hazardous, requiring specialized equipment and stringent safety protocols.[21][22]

Cleavage Mechanism and Scavengers: The cleavage proceeds via an SN1 mechanism, generating reactive cationic species (e.g., benzyl carbocations) as the protecting groups are removed.[22] These cations can react with nucleophilic residues in the peptide, such as Trp, Met, Cys, and Tyr, leading to undesired modifications. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive intermediates.[21][22]

| Scavenger | Target Residue(s) / Protecting Group Cation |

| Anisole | General scavenger, particularly for Tyr and Trp |

| p-Cresol | General scavenger, often used with anisole |

| Thioanisole | Effective for protecting Trp and Met |

| Dimethyl Sulfide (DMS) | Used in "low HF" procedures to reduce acid strength |

| 1,2-Ethanedithiol (EDT) | Crucial for scavenging cations from Trt groups (used for Cys, His) |

Protocol: High HF Cleavage WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must only be performed by trained personnel in a dedicated, HF-resistant fume hood and apparatus.

-

Preparation: Dry the peptide-resin thoroughly under a high vacuum. Place the dried resin and a Teflon-coated stir bar into the HF reaction vessel.[13]

-

Add Scavengers: Add the appropriate scavenger cocktail to the reaction vessel. A common general-purpose cocktail is a mixture of anisole and p-cresol.

-

HF Condensation: Cool the reaction vessel in a dry ice/methanol or acetone bath. Carefully condense the required volume of liquid HF into the vessel.[13][21]

-

Reaction: Stir the reaction mixture at 0°C for 1-2 hours.[13] The exact time and temperature may vary depending on the specific amino acids in the sequence, particularly Arg(Tos), which requires longer reaction times for complete deprotection.[22]

-

HF Removal: After the reaction is complete, remove the HF by vacuum distillation, ensuring the temperature remains low to prevent side reactions.[13][21]

-

Peptide Precipitation: The crude peptide is then precipitated by adding cold diethyl ether.[14]

-